Aeruginosin 98B
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Overview
Description
Aeruginosin 98B is a tetrapeptide compound isolated from the blue-green algae Microcystis aeruginosa. It is known for its unique structure, which includes an unusual amino acid and a 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety. This compound has garnered significant interest due to its potent inhibitory activity against serine proteases, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Aeruginosin 98B involves multiple steps, starting from the synthesis of individual fragments. The key fragments include the Choi fragment, the Hpla fragment, and the agmatine fragment. The synthesis of the Choi fragment typically involves a palladium-catalyzed intramolecular allylic amination reaction. The Hpla and agmatine fragments are synthesized separately and then coupled with the Choi fragment to form the complete tetrapeptide .
Industrial Production Methods: advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions: Aeruginosin 98B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Aeruginosin 98B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Its inhibitory activity against serine proteases makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Medicine: this compound’s potential as a therapeutic agent for conditions involving serine proteases, such as blood coagulation disorders, is being explored.
Mechanism of Action
Aeruginosin 98B exerts its effects by inhibiting serine proteases, a class of enzymes involved in various physiological processes. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. This inhibition is primarily due to the interaction between the Choi moiety and the enzyme’s active site .
Comparison with Similar Compounds
Aeruginosin 298A: Another member of the aeruginosin family, known for its similar inhibitory activity against serine proteases.
Oscillarin: A related compound with a similar structure but different bioactivity.
Aeruginosin 205B: Contains a unique sulfated sugar moiety, distinguishing it from other aeruginosins
Uniqueness: Aeruginosin 98B stands out due to its specific structure, particularly the Choi moiety, and its potent inhibitory activity against serine proteases. This makes it a valuable compound for studying enzyme inhibition and developing potential therapeutic agents .
Properties
Molecular Formula |
C29H46N6O9S |
---|---|
Molecular Weight |
654.8 g/mol |
IUPAC Name |
[2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C29H46N6O9S/c1-3-17(2)25(34-27(39)24(37)14-18-6-9-20(36)10-7-18)28(40)35-22-16-21(44-45(41,42)43)11-8-19(22)15-23(35)26(38)32-12-4-5-13-33-29(30)31/h6-7,9-10,17,19,21-25,36-37H,3-5,8,11-16H2,1-2H3,(H,32,38)(H,34,39)(H4,30,31,33)(H,41,42,43)/t17-,19?,21?,22?,23?,24?,25-/m1/s1 |
InChI Key |
WZVRXEOKWMIDDV-APHGSVRASA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N1C2CC(CCC2CC1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)O |
Canonical SMILES |
CCC(C)C(C(=O)N1C2CC(CCC2CC1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)O |
Synonyms |
aeruginosin 98-B |
Origin of Product |
United States |
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